2-bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide
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Overview
Description
2-bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and an indazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide typically involves the condensation of 3-bromobenzoyl chloride with 2-aminopyridine or 2-aminopyrimidine under standard condensation reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: The presence of the indazole and pyridine rings allows for potential cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to the desired therapeutic effects . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but lack the indazole moiety.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine substitution but differ in the core structure.
Uniqueness
2-bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is unique due to the combination of the bromine atom, pyridine ring, and indazole moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-bromo-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O/c22-17-9-3-1-7-15(17)21(27)24-13-14-26-19-11-4-2-8-16(19)20(25-26)18-10-5-6-12-23-18/h1,3,5-7,9-10,12H,2,4,8,11,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWVVMUPIXKINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3Br)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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